Methyl 3'-chloro[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 3’-chloro[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a chloro substituent at the 3’ position and a carboxylate ester group at the 3 position. Biphenyl derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-chloro[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as sodium carbonate, and a solvent like tetrahydrofuran (THF) or water .
Industrial Production Methods
In industrial settings, the production of Methyl 3’-chloro[1,1’-biphenyl]-3-carboxylate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-chloro[1,1’-biphenyl]-3-carboxylate undergoes various types of chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic substitution reactions, similar to benzene.
Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Electrophilic Substitution: Substituted biphenyl derivatives.
Nucleophilic Substitution: Biphenyl derivatives with different substituents.
Ester Hydrolysis: 3’-chloro[1,1’-biphenyl]-3-carboxylic acid.
Scientific Research Applications
Methyl 3’-chloro[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3’-chloro[1,1’-biphenyl]-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the ester and chloro groups can participate in hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-3-oxopropionate: Another ester with a chloro substituent, used in similar synthetic applications.
Biphenyl-3-carboxylate: Lacks the chloro substituent but shares the biphenyl core and ester functionality.
Uniqueness
Methyl 3’-chloro[1,1’-biphenyl]-3-carboxylate is unique due to the combination of the biphenyl core, chloro substituent, and ester group. This combination imparts specific chemical reactivity and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
methyl 3-(3-chlorophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDSGDKYTGEAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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